molecular formula C19H25NO11S B1599857 beta-D-Lactopyranosylphenyl isothiocyanate CAS No. 96324-93-5

beta-D-Lactopyranosylphenyl isothiocyanate

Cat. No. B1599857
CAS RN: 96324-93-5
M. Wt: 475.5 g/mol
InChI Key: NGHKRXUEFMEWTE-UHFFFAOYSA-N
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Description

Beta-D-Lactopyranosylphenyl isothiocyanate is a glycosidophenylisothiocyanate compound . It has an isothiocyanate functionality that is useful in the preparation of neoglycoproteins . The compound has a molecular weight of 475.47 and a molecular formula of C19H25NO11S .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C19H25NO11S . It contains a total of 36 atoms, including 15 Hydrogen atoms, 13 Carbon atoms, 1 Nitrogen atom, 6 Oxygen atoms, and 1 Sulfur atom .


Chemical Reactions Analysis

This compound is used in the preparation of neoglycoproteins . Neoglycoproteins are prepared by the reaction of glycosidophenylisothiocyanates .

. It is suitable for the preparation of neoglycoproteins . The storage temperature for this compound is 2-8°C .

Scientific Research Applications

Measurement of Ligand-Induced Activation in T Cells

Karttunen and Shastri (1991) utilized the bacterial beta-galactosidase gene (lacZ) as a reporter for T-cell receptor-mediated activation, highlighting a method for measuring cellular responses to specific stimuli. This approach underlines the potential utility of beta-D-Lactopyranosylphenyl isothiocyanate in cellular and molecular biology research for elucidating cell signaling pathways (Karttunen & Shastri, 1991).

Optogenetic Control of Gene Expression

Lalwani et al. (2020) developed optogenetic circuits, termed OptoLAC, for the regulation of the lac operon in Escherichia coli. This research showcases the manipulation of gene expression using light, offering insights into how this compound could be applied in the context of optogenetics and synthetic biology to control biological processes with precision (Lalwani et al., 2020).

Novel NMR Platform for Gene Transfection

Yu et al. (2004) described a novel class of NMR-active molecules, fluorophenyl-beta-d-galactopyranosides, which respond to beta-galactosidase activity. This research is significant for understanding the molecular imaging applications of compounds like this compound, particularly in gene therapy and the non-invasive monitoring of gene expression (Yu et al., 2004).

Mechanism of Action

Target of Action

Beta-D-Lactopyranosylphenyl isothiocyanate is a glycosidophenylisothiocyanate compound . It is primarily used in the preparation of neoglycoproteins . Neoglycoproteins are proteins that have been modified to contain one or more carbohydrate groups. These modified proteins can be used to probe the presence and sugar specificity of membrane lectins .

Mode of Action

The compound interacts with its targets, the membrane lectins, through its isothiocyanate functionality . Isothiocyanates are known to form covalent bonds with biological macromolecules, which could potentially alter the function of the target proteins .

Biochemical Pathways

It is known that the compound is used in the preparation of neoglycoproteins . These neoglycoproteins can interact with membrane lectins, potentially affecting the pathways these lectins are involved in .

Pharmacokinetics

Given its use in the preparation of neoglycoproteins, it is likely that the compound’s bioavailability is influenced by the properties of the proteins it is attached to .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the proteins it is attached to form neoglycoproteins . These neoglycoproteins can interact with membrane lectins, potentially affecting cellular processes that these lectins are involved in .

Action Environment

The action, efficacy, and stability of this compound are likely influenced by various environmental factors. These could include the conditions under which the neoglycoproteins are prepared and stored, as well as the specific cellular environment in which the neoglycoproteins interact with their target lectins .

Biochemical Analysis

Biochemical Properties

Beta-D-Lactopyranosylphenyl isothiocyanate plays a significant role in biochemical reactions due to its isothiocyanate functionality. This compound interacts with enzymes, proteins, and other biomolecules, facilitating the preparation of neoglycoproteins . It has been used to probe the presence and sugar specificity of membrane proteins . The interactions between this compound and these biomolecules are primarily based on its ability to form covalent bonds with amino groups in proteins, leading to the formation of stable conjugates .

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to form covalent bonds with proteins can lead to alterations in protein function and localization, impacting cellular signaling and metabolic pathways . Additionally, this compound has been used to study the effects of glycosylation on cell function, providing insights into the role of glycoproteins in cellular processes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through the isothiocyanate group. This group reacts with nucleophilic amino acids, such as lysine, in proteins, forming thiourea linkages . These covalent modifications can lead to enzyme inhibition or activation, depending on the target protein . Furthermore, this compound can influence gene expression by modifying transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific storage conditions, but its activity can decrease over time due to hydrolysis or other degradation processes . Long-term exposure to this compound can lead to sustained modifications in protein function and cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively modify target proteins without causing significant toxicity . At higher doses, this compound can induce toxic effects, including oxidative stress and cellular damage . These adverse effects are dose-dependent and highlight the importance of optimizing dosage to achieve desired outcomes while minimizing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate glycosylation and other post-translational modifications . The compound’s ability to modify proteins can influence metabolic flux and alter metabolite levels, impacting cellular metabolism . Additionally, this compound can affect the activity of enzymes involved in detoxification processes, further influencing metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its effects . The distribution of this compound is influenced by its chemical properties, including its solubility and affinity for specific biomolecules .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles, where it can interact with target proteins and exert its biochemical effects . These localization mechanisms are essential for the compound’s activity and function within cells .

properties

IUPAC Name

2-[4,5-dihydroxy-2-(hydroxymethyl)-6-(4-isothiocyanatophenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO11S/c21-5-10-12(23)13(24)15(26)19(29-10)31-17-11(6-22)30-18(16(27)14(17)25)28-9-3-1-8(2-4-9)20-7-32/h1-4,10-19,21-27H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGHKRXUEFMEWTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=C=S)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO11S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80410628
Record name beta-D-Lactopyranosylphenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80410628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

475.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

96324-93-5
Record name beta-D-Lactopyranosylphenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80410628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name β-D-Lactopyranosylphenyl isothiocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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